molecular formula C16H22ClNO3 B3126429 tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate CAS No. 333954-83-9

tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate

Cat. No. B3126429
Key on ui cas rn: 333954-83-9
M. Wt: 311.8 g/mol
InChI Key: FLIHFLFEJNHHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645754B2

Procedure details

A solution of DIAD (11.4 mL; 55.0 mmol) in THF (15 mL) was added dropwise over 35 min to an ice-cold solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (10.06 g; 50.0 mmol), 4-chlorophenol (5.1 mL; 50.4 mmol) and triphenylphosphine (14.44 g; 55.1 mmol) in THF (40 mL). After 2.9 days at room temperature the solvent was removed on a rotary evaporator leaving a viscous liquid; hexanes was added then evaporated leaving a solid. Ether (25 mL), followed by hexanes (100 mL), was added and the solid was filtered and washed with hexanes. The filtrate was concentrated on a rotary evaporator leaving a golden, viscous liquid (19.6 g). The crude product was used as is. ESIMS 311.9/313.8 (25/10) [MH+], 296.9/298.8 (100/34) [MH+—C4H9+CH3CN], 255.9/257.8 (94/32) [MH+—C4H9], 212.0/214.0 (13/5) [MH+—C4H9—CO2].
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.06 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
14.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([OH:28])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].[Cl:29][C:30]1[CH:35]=[CH:34][C:33](O)=[CH:32][CH:31]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.CCOCC>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([O:28][C:33]2[CH:34]=[CH:35][C:30]([Cl:29])=[CH:31][CH:32]=2)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
5.1 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
14.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.9 days at room temperature the solvent was removed on a rotary evaporator
Duration
2.9 d
CUSTOM
Type
CUSTOM
Details
leaving a viscous liquid
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
leaving a solid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 125.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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